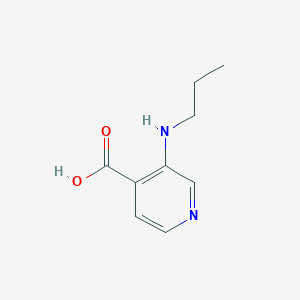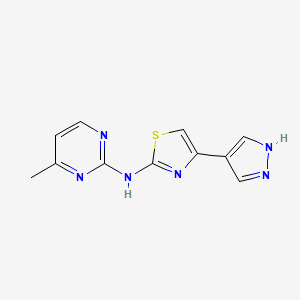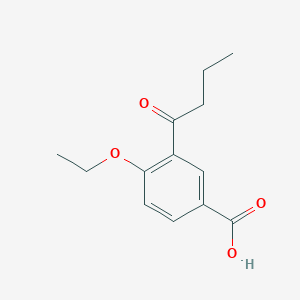
3-Butanoyl-4-ethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butanoyl-4-ethoxybenzoic acid: is an organic compound with a molecular formula of C13H16O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with butanoyl and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butanoyl-4-ethoxybenzoic acid typically involves the acylation of 4-ethoxybenzoic acid with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Butanoyl-4-ethoxybenzoic acid can undergo oxidation reactions, particularly at the butanoyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Butanoyl-4-ethoxybenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving acylation and esterification. It serves as a model substrate for understanding enzyme specificity and mechanism.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, including fragrances and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-Butanoyl-4-ethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The butanoyl group can participate in acylation reactions, modifying the activity of target proteins. The ethoxy group may influence the compound’s solubility and binding affinity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
4-Butoxy-3-ethoxybenzoic acid: Similar in structure but with a butoxy group instead of a butanoyl group.
4-Ethoxybenzoic acid: Lacks the butanoyl group, making it less reactive in certain chemical reactions.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness: 3-Butanoyl-4-ethoxybenzoic acid is unique due to the presence of both butanoyl and ethoxy groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H16O4 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
3-butanoyl-4-ethoxybenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-3-5-11(14)10-8-9(13(15)16)6-7-12(10)17-4-2/h6-8H,3-5H2,1-2H3,(H,15,16) |
Clé InChI |
CGEGYVRHKKRZCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=C(C=CC(=C1)C(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



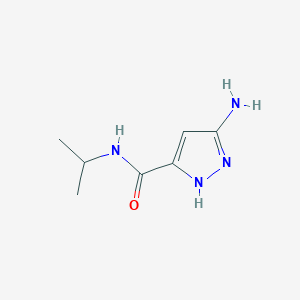

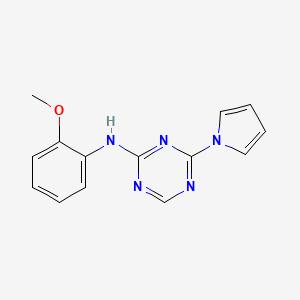
![4-(Cyclopropylamino)-2-(imidazo[1,2-a]pyridin-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13878234.png)

![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)
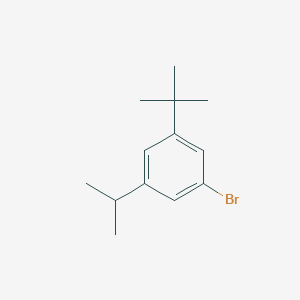


![7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13878270.png)
